3-[(Ethylamino)methyl]phenol
Overview
Description
“3-[(Ethylamino)methyl]phenol” is a phenolic compound with an aminoethyl substituent attached to the aromatic ring. It is a very viscous deep orange liquid .
Molecular Structure Analysis
The molecular formula of “3-[(Ethylamino)methyl]phenol” is C9H13NO . The InChI (IUPAC International Chemical Identifier) is InChI=1S/C9H13NO/c1-2-10-7-8-4-3-5-9(11)6-8/h3-6,10-11H,2,7H2,1H3 . The Canonical SMILES (Simplified Molecular Input Line Entry System) is CCNCC1=CC(=CC=C1)O .
Chemical Reactions Analysis
Phenols, including “3-[(Ethylamino)methyl]phenol”, are known to undergo various chemical reactions. They are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
The molecular weight of “3-[(Ethylamino)methyl]phenol” is 151.21 g/mol . The XLogP3, which is a measure of the compound’s lipophilicity, is 1.1 . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 151.099714038 g/mol . The topological polar surface area of the compound is 32.3 Ų .
Scientific Research Applications
Ligand Synthesis and Coordination Properties
- The synthesis of new ligands, including variations of 3-[(Ethylamino)methyl]phenol, has been reported. These ligands exhibit interesting coordination properties with metals like Cu(II), Zn(II), and Cd(II), forming stable complexes. The role of phenol as a spacer in metal ion coordination is significant (Ambrosi et al., 2003).
Anticancer Activity
- Schiff bases derived from 3-[(Ethylamino)methyl]phenol have been synthesized and shown to exhibit anticancer activity. Studies on cancer cell lines indicate that these compounds have potential as therapeutic agents (Uddin et al., 2020).
Self-Assembly and CO2 Fixation
- A nickel(II) complex with a derivative of 3-[(Ethylamino)methyl]phenol has been shown to undergo self-assembly and atmospheric CO2 fixation, indicating potential applications in environmental chemistry (Mukherjee et al., 2008).
Catalysis
- 3-[(Ethylamino)methyl]phenol derivatives have been used in catalysis, specifically in the methylation of phenol. These catalysts show significant activity and selectivity, demonstrating their potential in industrial chemical processes (Mathew et al., 2002).
Molecular Structure and Spectroscopy
- The molecular structure and spectroscopic properties of 3-[(Ethylamino)methyl]phenol derivatives have been extensively studied. These studies provide insights into the electronic structure and potential applications in material science (Albayrak & Frank, 2010).
Fluorescent Chemosensors
- Compounds based on 3-[(Ethylamino)methyl]phenol have been developed as fluorescent chemosensors for ions like H+ and Zn(II). These sensors show promise for use in biological and environmental monitoring (Ambrosi et al., 2009).
Stability of Metal Complexes
- Research on 3-[(Ethylamino)methyl]phenol derivatives has led to the determination of stability constants of their metal complexes. These findings are important for understanding their behavior in various chemical environments (Kim & Lee, 2006).
Catalysis in Ethylene Oligomerization
- Metal complexes of 3-[(Ethylamino)methyl]phenol derivatives have been applied in ethylene oligomerization catalysis. These complexes show high activity and selectivity, indicating their potential in polymer production (Ngcobo et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-(ethylaminomethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-10-7-8-4-3-5-9(11)6-8/h3-6,10-11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMYKIYLRIVICV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434807 | |
Record name | 3-[(ethylamino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Ethylamino)methyl]phenol | |
CAS RN |
91239-98-4 | |
Record name | 3-[(ethylamino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(Ethylamino)methyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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